molecular formula C22H27N3O3S B3789373 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B3789373
M. Wt: 413.5 g/mol
InChI Key: BWZXAGZGOZNJDX-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine ring, which is further connected to a thiazole moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction using suitable reagents like EDCI or HATU.

    Incorporation of the Thiazole Moiety: The thiazole ring is attached via a nucleophilic substitution reaction, typically using a thiazole derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-15-23-18(14-29-15)13-24(2)21(26)16-5-7-19(8-6-16)28-20-9-11-25(12-10-20)22(27)17-3-4-17/h5-8,14,17,20H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXAGZGOZNJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

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